molecular formula C9H9BrO2S B8473208 Ethyl 3-bromo-4-mercaptobenzoate

Ethyl 3-bromo-4-mercaptobenzoate

Cat. No.: B8473208
M. Wt: 261.14 g/mol
InChI Key: VJQKIIZWMZXAPZ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-mercaptobenzoate is a brominated aromatic ester featuring a mercapto (-SH) substituent at the 4-position and an ethyl ester group at the carboxylate position. Its molecular formula is C₉H₉BrO₂S, with a molar mass of 277.14 g/mol. The compound is characterized by its dual functional groups: the electron-withdrawing bromine atom and the nucleophilic thiol group, which confer unique reactivity in organic synthesis.

The synthesis of related analogs, such as mthis compound, involves nucleophilic aromatic substitution. For example, sodium sulfide replaces fluorine in methyl 3-bromo-4-fluorobenzoate under mild conditions, yielding the thiol derivative . This method highlights the accessibility of the mercapto group in such frameworks, which is critical for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

ethyl 3-bromo-4-sulfanylbenzoate

InChI

InChI=1S/C9H9BrO2S/c1-2-12-9(11)6-3-4-8(13)7(10)5-6/h3-5,13H,2H2,1H3

InChI Key

VJQKIIZWMZXAPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)S)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The mercapto group (-SH) in this compound distinguishes it from analogs with alkyl (e.g., -CH₃, -C₂H₅) or alkoxy (-OCH₃) substituents. This group enhances nucleophilicity, enabling participation in disulfide bond formation or metal coordination .
  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters, impacting their suitability in drug delivery systems .
  • Bromine Position : All analogs retain bromine at the 3-position, which directs electrophilic substitution reactions to the 5-position of the aromatic ring.

Physicochemical Properties

  • Solubility : The -SH group increases polarity, making this compound more soluble in polar solvents (e.g., DMF, DMSO) than its alkyl-substituted counterparts.
  • Stability : Thiol oxidation is a limitation; the compound requires storage under inert atmospheres. In contrast, Ethyl 3-bromo-4-methylbenzoate is air-stable due to its inert methyl group.

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